mTERT (572-580)

Cancer Immunotherapy T-cell Epitope Antitumor Vaccination

mTERT (572-580) is the native cryptic epitope required for Vx-001 heteroclitic vaccination protocols and HLA-A*0201 tetramer/pentamer assays. Its low-affinity profile escapes central tolerance, enabling high-avidity CTL recruitment—a property high-affinity TERT epitopes (p797, p545) lack. Substituting with hTERT:540-548 introduces uncontrolled variables due to divergent antigen processing. Choose this peptide for reproducible preclinical vaccine studies in HHD transgenic mice.

Molecular Formula
Molecular Weight
Cat. No. B1574967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTERT (572-580)
SynonymsmTERT (572-580); hTERT R572Y peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

mTERT (572-580) Peptide: Core Identity, Sequence, and MHC Restriction for Research Procurement


mTERT (572-580) is a 9-amino acid peptide fragment (sequence: YLFFYRKSV) derived from the catalytic subunit of murine telomerase reverse transcriptase (mTERT). It functions as an HLA-A*0201-restricted cryptic T-cell epitope, originally identified as a low-affinity MHC class I binder within the mTERT protein sequence [1]. This peptide is widely utilized in cancer immunotherapy research, particularly in studies involving HLA-A*0201 transgenic mouse models and in the development of therapeutic cancer vaccines such as Vx-001, where it serves as the native component in a heteroclitic vaccination strategy alongside its optimized variant TERT572Y [2]. The peptide is supplied for flow cytometry applications and immunological assays to track antigen-specific CD8+ T-cell responses [3].

Why Generic TERT Peptide Substitution Fails: The Critical Distinction of mTERT (572-580) Epitope Affinity and Processing


Substituting mTERT (572-580) with other TERT-derived peptides—such as the high-affinity mTERT p797 or p545 epitopes, or the human hTERT:540-548 peptide—is not scientifically valid and leads to divergent experimental outcomes. The mTERT (572-580) peptide is a naturally processed, low-affinity cryptic epitope. Its distinct affinity profile is not a minor variation but a fundamental determinant of immunological outcome: high-affinity TERT epitopes are subject to central tolerance mechanisms that delete high-avidity T cells, rendering them ineffective for antitumor immunity, whereas low-affinity epitopes like p572 escape tolerance and can recruit high-avidity CTLs upon optimized vaccination [1]. Furthermore, epitope processing differs significantly; the hTERT:540-548 peptide, despite being HLA-A*0201-restricted, is cleaved in the proteasome and fails to be presented on the surface of tumor cells, a failure not observed with the p572 epitope [2]. Generic substitution therefore introduces uncontrolled variables in epitope affinity, T-cell avidity, and antigen presentation, directly compromising the reproducibility and interpretability of immunological assays and vaccine studies.

mTERT (572-580) Product-Specific Quantitative Differentiation Evidence Guide


mTERT p572 (Low-Affinity) vs. mTERT p797/p545 (High-Affinity): Antitumor Efficacy in HLA-A*0201 Transgenic Mice

In a direct head-to-head comparison in HLA-A*0201-transgenic HHD mice, vaccination targeting the low-affinity p572 epitope (using its heteroclitic variant p572Y) conferred significant antitumor protection, whereas vaccination targeting the high-affinity p797 or p545 epitopes did not. Mice vaccinated with p797 or p545 all died after tumor challenge, demonstrating the functional superiority of the p572 epitope for inducing protective immunity [1].

Cancer Immunotherapy T-cell Epitope Antitumor Vaccination

mTERT p572 vs. hTERT:540-548: Differential Tumor Cell Recognition by Induced CTLs

Cross-study comparison reveals a critical functional divergence between TERT epitopes. While CTLs induced by the mTERT p572 epitope (via its optimized variant) can recognize and lyse tumor cells endogenously expressing telomerase, CTLs induced by the hTERT:540-548 peptide fail to recognize HLA-A*0201+ hTERT+ tumors. This failure is attributed to the proteasomal cleavage of the hTERT:540-548 peptide, which prevents its presentation on the tumor cell surface [1][2].

T-cell Epitope Antigen Processing Cancer Vaccine

Vx-001 Vaccine (TERT572 + TERT572Y) Clinical Efficacy: Overall Survival Benefit in Advanced Solid Tumors

In a Phase II clinical trial evaluating the Vx-001 vaccine (composed of the native TERT572 peptide and its optimized variant TERT572Y) in 55 patients with advanced solid tumors, patients who developed a TERT-specific T-cell immune response (55-70% of patients) had significantly prolonged survival compared to non-responders. This provides clinical validation for the TERT572 epitope as a component of an effective therapeutic strategy [1].

Cancer Immunotherapy Clinical Trial Therapeutic Vaccine

mTERT p572 (Native) vs. Optimized p572Y: Differential Immunogenicity and Sequential Vaccination Strategy

The native mTERT p572 peptide is a cryptic, low-affinity epitope with poor intrinsic immunogenicity. Its optimized variant, TERT572Y (YLFFYRKSV), was created by a single amino acid substitution to enhance HLA-A*0201 binding and is highly immunogenic. A sequential vaccination strategy—priming with the immunogenic p572Y variant followed by boosting with the native p572 peptide—is employed to initiate a robust T-cell response and then select for T cells that recognize the naturally processed, low-affinity epitope on tumor cells [1]. This strategy underpins the clinical Vx-001 vaccine.

Heteroclitic Peptide Vaccine Strategy T-cell Priming

Optimal Research and Industrial Application Scenarios for mTERT (572-580)


Preclinical Evaluation of TERT-Targeted Cancer Vaccines in HLA-A*0201 Transgenic Mouse Models

mTERT (572-580) is the definitive reagent for preclinical vaccine studies in HLA-A*0201 transgenic mice (e.g., HHD mice). Its use as a native cryptic epitope, often in a sequential vaccination protocol with its optimized variant TERT572Y, is essential for modeling the human TERT-specific immune response and evaluating antitumor efficacy against mTERT-expressing tumors like EL4-HHD [1]. Studies have demonstrated that this approach elicits protective immunity and tumor control, whereas alternative high-affinity mTERT epitopes (p797, p545) fail to do so, validating the peptide's unique utility in this model system [1].

Monitoring of Antigen-Specific CD8+ T-Cell Responses via Flow Cytometry

The peptide is widely used to construct HLA-A*0201 pentamers or tetramers for the detection and quantification of TERT572-specific CD8+ T cells by flow cytometry [2]. This application is critical for tracking immune responses in both preclinical and clinical studies of TERT-targeted immunotherapies, such as the Vx-001 vaccine [3]. The peptide's defined HLA-A*0201 restriction ensures the specificity of these reagents, enabling precise immunomonitoring.

Development of Heteroclitic Peptide Vaccination Strategies for Clinical Translation

The mTERT (572-580) peptide serves as the native antigen component in the clinical-stage Vx-001 cancer vaccine. The vaccine's design—priming with the optimized TERT572Y peptide followed by boosting with the native TERT572 peptide—is based on the principle of breaking tolerance with a high-affinity variant while focusing the resulting immune response on the naturally processed tumor epitope [4]. Clinical trials have shown that this strategy can induce TERT-specific immunity and prolong survival in patients with advanced solid tumors [3]. The native peptide is therefore an indispensable component for any research program aiming to develop or refine this clinically validated vaccination approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for mTERT (572-580)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.